![molecular formula C18H12BrFN6O2 B3007265 N~5~-(3-bromophenyl)-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide CAS No. 1251676-19-3](/img/structure/B3007265.png)
N~5~-(3-bromophenyl)-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N~5~-(3-bromophenyl)-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the 1,2,4-oxadiazole ring, a triazole moiety, and halogenated aromatic groups. While the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and their synthesis, characterization, and biological activities, which can be extrapolated to hypothesize about the subject compound.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting with simple precursors. For instance, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide involved condensation and cyclization reactions starting from 2,6-difluorobenzonitrile . Similarly, the synthesis of novel 5-substituted-1,3,4-oxadiazole derivatives was achieved using aryl/aralkyl carboxylic acids as precursors, followed by electrophilic substitution reactions . These methods suggest that the synthesis of the subject compound would also involve strategic functional group transformations and cyclization steps.
Molecular Structure Analysis
The molecular structure of compounds containing 1,2,4-oxadiazole rings has been determined using techniques such as single-crystal X-ray analysis . This technique allows for the precise determination of the spatial arrangement of atoms within the molecule, which is crucial for understanding the compound's potential interactions with biological targets. The subject compound's structure would likely be elucidated using similar methods to confirm its identity and purity.
Chemical Reactions Analysis
Compounds with 1,2,4-oxadiazole and triazole rings are known to participate in various chemical reactions. For example, 1,2,4-oxadiazole derivatives can be synthesized through cyclization reactions , while triazole derivatives can be formed via click chemistry, a class of reactions that are highly efficient and selective . The subject compound's reactivity would be influenced by the presence of these heterocyclic systems and the halogen substituents, which can direct further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of halogens can increase the compound's density and influence its boiling and melting points. The heterocyclic rings contribute to the compound's stability and reactivity. The solubility of the compound in various solvents would be an important characteristic, especially for its application in biological studies. The spectral data, including IR, NMR, and mass spectroscopy, would provide detailed information about the functional groups present and the overall molecular framework .
Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Activities
- A study synthesized derivatives containing 1,2,4-triazole and 1,3,4-oxadiazole rings, including compounds related to N
5-(3-bromophenyl)-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide. These compounds showed significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities (Menteşe et al., 2015). - Another study focused on similar compounds, highlighting their antimicrobial activity against various bacterial and fungal strains (Kaneria et al., 2016).
Synthesis and Characterization for Biological Activities
- Research on synthesizing and characterizing derivatives with 1,3,4-oxadiazole and 1,2,4-triazole rings revealed their potential in antimicrobial and antiviral applications. These compounds were found to be effective against bacterial species and had significant antileishmanial activity (Ustabaş et al., 2020).
- Another study synthesized a series of 1,4-disubstituted 1,2,3-triazole derivatives as antimicrobial agents. They exhibited moderate to good activities against Gram-positive and Gram-negative bacterial strains, as well as fungal strains (Jadhav et al., 2017).
Antitumor Potential
- A study described the synthesis of nitrogen heterocycles containing N-(p-bromophenyl) carboxamide moiety, including oxadiazole and triazole compounds. These compounds showed potent cytotoxic activity against the MCF-7 cell line, suggesting their potential as antitumor agents (Bakare, 2021).
Propiedades
IUPAC Name |
N-(3-bromophenyl)-3-[1-[(4-fluorophenyl)methyl]triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrFN6O2/c19-12-2-1-3-14(8-12)21-17(27)18-22-16(24-28-18)15-10-26(25-23-15)9-11-4-6-13(20)7-5-11/h1-8,10H,9H2,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCZKVWARVOWAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=NC(=NO2)C3=CN(N=N3)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrFN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~5~-(3-bromophenyl)-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-({5-[({[2-(4-chlorophenoxy)ethyl]amino}carbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B3007184.png)



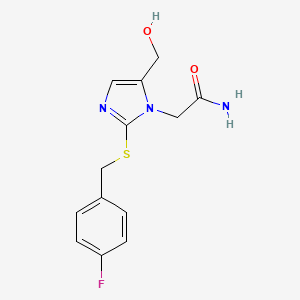
![4-acetyl-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B3007194.png)
![(E)-N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-phenylethenesulfonamide](/img/structure/B3007195.png)
![6-(tert-Butoxycarbonyl)-2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid](/img/structure/B3007196.png)
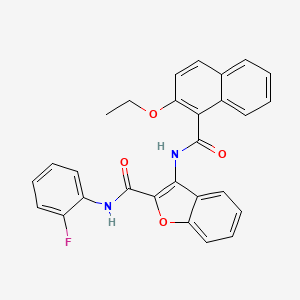
![(1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate sulfate](/img/structure/B3007199.png)
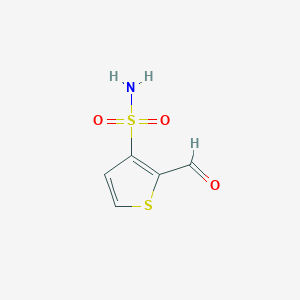
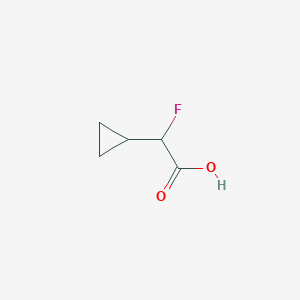
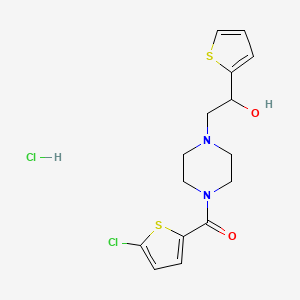
![2,3,3a,4,5,6,7,7a-Octahydro-1H-pyrrolo[3,2-b]pyridine;dihydrochloride](/img/structure/B3007205.png)